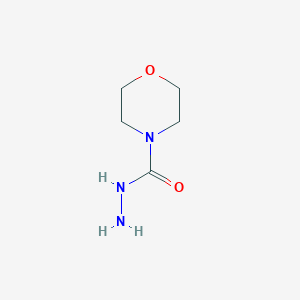

Morpholine-4-carbohydrazide

Description

Properties

IUPAC Name |

morpholine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGXFOXHAJFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380615 | |

| Record name | morpholine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-23-4 | |

| Record name | morpholine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where morpholine and hydrazine hydrate are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, hydrazine derivatives, and oxides .

Scientific Research Applications

Organocatalysis

Morpholine-4-carbohydrazide has been explored as an organocatalyst in various chemical reactions. For instance, it has shown effectiveness in facilitating the 1,4-addition reactions between aldehydes and nitroolefins, achieving high diastereo- and enantioselectivity. Studies have demonstrated that only minimal quantities of this compound are required to achieve quantitative conversions in these reactions, showcasing its efficiency as a catalyst .

Medicinal Chemistry

In medicinal chemistry, morpholine derivatives, including this compound, are investigated for their potential therapeutic effects. Research indicates that compounds derived from this compound exhibit antimicrobial and antimalarial activities. Notably, derivatives have been synthesized and evaluated for their efficacy against malaria parasites, highlighting their importance in developing new antimalarial drugs .

Antioxidant and Antinociceptive Activities

Recent studies have synthesized novel phenoxy acetyl carboxamides from morpholine derivatives and evaluated their antioxidant properties. Some derivatives displayed significant radical scavenging abilities, indicating potential applications in pharmaceutical formulations aimed at oxidative stress-related conditions . Additionally, these compounds showed promising antinociceptive activity in animal models, suggesting their potential for pain management therapies.

Data Tables

Case Study 1: Organocatalytic Applications

A study demonstrated the use of this compound as an organocatalyst in the synthesis of complex molecules through 1,4-addition reactions. The research highlighted its ability to control selectivity effectively while requiring low catalyst loadings. This efficiency positions it as a valuable tool in synthetic organic chemistry.

Case Study 2: Antimalarial Research

Research focusing on this compound derivatives revealed promising results against malaria parasites. Compounds were synthesized and tested for their activity against Plasmodium falciparum, showing significant inhibition rates that suggest further development into therapeutic agents.

Mechanism of Action

The mechanism of action of morpholine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Spectroscopic and Computational Analysis

Table 2: Spectroscopic Data

- IR Spectroscopy : this compound’s amide C=O stretch (1668 cm⁻¹) aligns with semicarbazides (1660–1680 cm⁻¹) but differs from Isoniazid’s pyridine-associated C=O .

- NMR Profiles : The morpholine ring’s protons (δ 3.45–4.30 ppm) and carbons (δ 68.8 ppm) are distinct from furan or pyridine substituents in analogs .

Computational Insights :

- Isoniazid and its derivatives have been studied using DFT/B3LYP methods to predict vibrational modes and electronic properties .

Biological Activity

Morpholine-4-carbohydrazide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring combined with a carbohydrazide functional group. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

- Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes. This binding prevents substrate interaction and catalytic activity, thereby modulating metabolic pathways.

- Receptor Interaction : The compound can influence cellular signaling by interacting with various receptors, which may lead to alterations in gene expression and cellular responses. Notably, it has been studied for its effects on neurodegenerative disease pathways and cancer-related signaling .

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). The compound activates the nuclear factor κB (NF-κB) pathway, contributing to its antiviral efficacy .

Antioxidant Properties

This compound has demonstrated antioxidant activity in various studies. For instance, certain derivatives have shown significant radical scavenging capabilities against DPPH and nitric oxide radicals, although their potency is generally lower than standard antioxidants like ascorbic acid .

Antinociceptive Effects

Research has highlighted the antinociceptive properties of morpholine derivatives. In animal models, compounds containing this moiety exhibited pain-relieving effects, likely through the modulation of ATP-sensitive potassium channels .

Anticancer Activity

This compound derivatives have been evaluated for anticancer activity against multiple cancer cell lines. For example, certain trisubstituted s-triazine derivatives containing morpholine showed potent anticancer effects with IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Case Studies

- HCV Replication Suppression : A study identified a derivative, N′-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), which effectively suppressed HCV replication with an EC50 ranging from 0.36 to 4.81 μM. This compound also showed synergistic effects when combined with alpha interferon .

- Antioxidant Evaluation : A series of phenoxy acetyl carboxamides were synthesized using this compound as a precursor. These compounds were tested for antioxidant activity, revealing varying degrees of effectiveness in scavenging free radicals .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50/EC50 Value | Target/Mechanism |

|---|---|---|---|

| N′-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide | Antiviral | 0.36 - 4.81 μM | HCV replication suppression |

| Phenoxy acetyl carboxamide 4a | Antioxidant | 57% DPPH scavenging | Radical scavenging |

| Trisubstituted s-triazine derivative | Anticancer | 0.20 - 1.25 μM | A549 and MCF-7 cell lines |

| Compound 4f | Antinociceptive | Effective at 25 mg/kg | Modulation of KATP channels |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Morpholine-4-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves reacting phenyl carbazate (1.00 mmol) with morpholine (1.1 mmol) in THF, catalyzed by DBU (0.200 mmol) at room temperature. The product is isolated via filtration, yielding an 84% white amorphous solid. Key optimization parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of phenyl carbazate to morpholine), solvent choice (THF for solubility), and catalyst loading. Characterization via ¹³C NMR (δ 158.8 ppm for the carbonyl carbon) and HRMS (observed [M]+ at m/z 129.0892) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- FTIR : Detect carbonyl (C=O) stretches at ~1669 cm⁻¹ and N-H stretches at ~3419 cm⁻¹.

- ¹H NMR : Look for morpholine CH₂ protons in δ 3.45–4.30 ppm and hydrazide NH signals at δ 8.92–9.23 ppm.

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., m/z 279.1 [M]+ for N'-(2-phenoxyacetyl)this compound).

These techniques validate functional groups and structural integrity, with data cross-referenced against published benchmarks .

Q. How should researchers design crystallization trials for this compound analogs?

- Methodological Answer : Employ slow evaporation or diffusion methods in polar solvents (e.g., chloroform/methanol mixtures). Use SHELXL for refinement, incorporating hydrogen atom positions via geometric constraints. Validate thermal parameters (Ueq) and residual density maps. OLEX2 integrates structure solution, refinement, and analysis, enabling automated generation of CIF files and publication-ready tables .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets to assess reactivity. For example, HOMO energies near -6.2 eV and LUMO at -1.8 eV indicate charge-transfer potential.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H or N···H contacts) using CrystalExplorer. Dispersion energy frameworks dominate in carbohydrazide crystals, influencing packing efficiency .

- Molecular Docking : Use AutoDock to simulate binding affinities with biological targets (e.g., enzymes), scoring interactions via Lamarckian genetic algorithms .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound complexes?

- Methodological Answer : Cross-validate NMR/IR data with X-ray diffraction results. For example, if NMR suggests a planar hydrazide group but crystallography shows torsional distortion, consider dynamic effects in solution vs. solid-state rigidity. Use SHELXH for hydrogen-bonding network analysis and ORTEP-3 for visualizing thermal ellipsoids to assess positional uncertainty .

Q. What systematic review methodologies ensure comprehensive analysis of this compound’s pharmacological applications?

- Methodological Answer :

- Search Strategy : Query databases (PubMed, SciFinder) using keywords: "carbohydrazide AND morpholine AND (antimicrobial OR antitumor)."

- Inclusion Criteria : Prioritize studies with in vitro/in vivo validation, excluding non-peer-reviewed sources.

- Bias Mitigation : Use PRISMA guidelines for transparency and involve statisticians to meta-analyze IC50 values or toxicity data. Cochrane frameworks recommend updating reviews biennially to incorporate new findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.